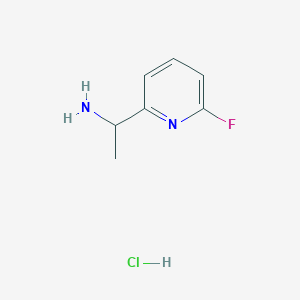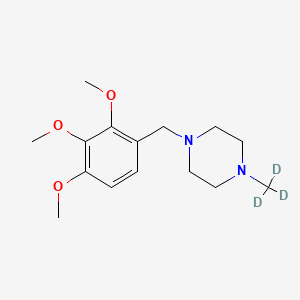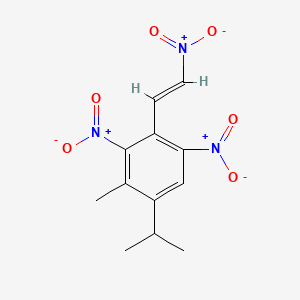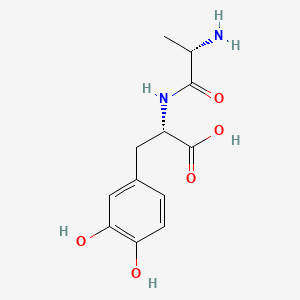
L-Tyrosine, N-L-alanyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, N-L-alanyl-3-hydroxy- is a dipeptide composed of L-tyrosine and L-alanineIt is formed by the condensation of L-alanine methyl ester and L-tyrosine, resulting in a compound that can be rapidly broken down to release tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-L-alanyl-3-hydroxy- typically involves the use of α-ester acyltransferase as a biocatalyst. The reaction conditions include the use of alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as acyl donor and nucleophile, respectively. The reaction is optimized by using boric acid-borax (0.2 mol/L), maintaining a temperature of 30°C, and adjusting the pH to 9.5. The ratio of acyl donor to nucleophile is maintained at 2:1, and the reaction mixture contains DES (ChCl/urea) and 15% (v/v) water content .
Industrial Production Methods: In industrial settings, the production of L-Tyrosine, N-L-alanyl-3-hydroxy- involves similar reaction conditions but on a larger scale. The process includes the preparation of alanine methyl ester and tyrosine solutions, followed by the addition of the biocatalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine, N-L-alanyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the α-amino, α-carboxyl, and phenolic hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include derivatives such as 3,4-dihydroxyphenylalanine (L-DOPA) and other hydroxylated compounds. These products have significant applications in the pharmaceutical and cosmetic industries .
Scientific Research Applications
L-Tyrosine, N-L-alanyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various high-value chemicals. In biology, it plays a role in the study of protein synthesis and enzyme catalysis. In medicine, it is used in the development of drugs for the treatment of conditions such as vitiligo and neurodegenerative disorders. In the industry, it is employed in the production of food additives and cosmetics .
Mechanism of Action
The mechanism of action of L-Tyrosine, N-L-alanyl-3-hydroxy- involves its breakdown into tyrosine, which is then utilized in various biochemical pathways. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. These neurotransmitters play crucial roles in the regulation of mood, cognition, and stress response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Tyrosine, N-L-alanyl-3-hydroxy- include other dipeptides such as L-Alanyl-L-tyrosine, L-Alanyl-L-phenylalanine, and L-Alanyl-L-tryptophan. These compounds share similar structural features and biochemical properties .
Uniqueness: L-Tyrosine, N-L-alanyl-3-hydroxy- is unique due to its specific combination of L-tyrosine and L-alanine, which imparts distinct physicochemical properties and biological activities. Its ability to be rapidly broken down to release tyrosine makes it particularly valuable in medical and nutritional applications .
Properties
CAS No. |
37181-64-9 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-6(13)11(17)14-8(12(18)19)4-7-2-3-9(15)10(16)5-7/h2-3,5-6,8,15-16H,4,13H2,1H3,(H,14,17)(H,18,19)/t6-,8-/m0/s1 |
InChI Key |
ITJWIBNTLYIIJY-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
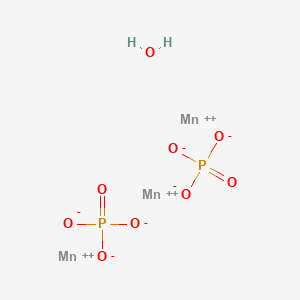
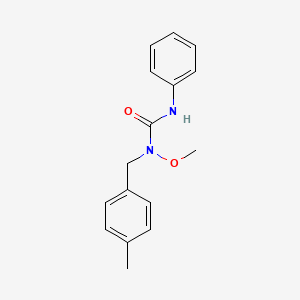
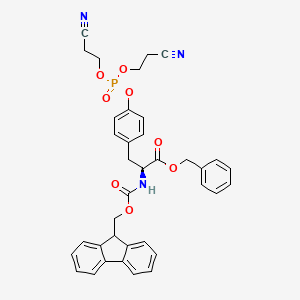
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
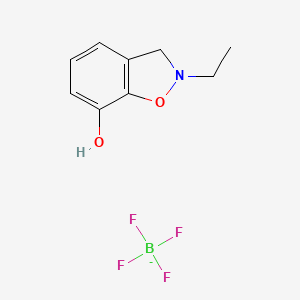
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)

